molecular formula C12H15BN2O5 B1387173 (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-78-4

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1387173
M. Wt: 278.07 g/mol
InChI Key: LJDOEGHKIBCVDJ-UHFFFAOYSA-N
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Description

“(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the linear formula C12H15BN2O5 . It has a molecular weight of 278.07 . The compound contains a total of 36 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 nitro group (aromatic), and 2 hydroxyl groups .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also a potential method for the synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BN2O5/c16-12(14-4-2-1-3-5-14)9-6-10(13(17)18)8-11(7-9)15(19)20/h6-8,17-18H,1-5H2 . This indicates the presence of a piperidine carbonyl group attached to a phenyl ring, which is further substituted with a nitro group and a boronic acid group .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 469.8±47.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 77.1±3.0 kJ/mol and a flash point of 237.9±29.3 °C .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound used in various chemical reactions . It has a molecular weight of 278.07 .
    • Methods of Application : The compound can be used in reactions such as Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
  • Pharmaceutical Applications

    • Summary of Application : Piperidine derivatives, such as “(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
    • Methods of Application : These compounds can be synthesized through various intra- and intermolecular reactions . The specific methods of application would depend on the desired pharmaceutical product .
    • Results or Outcomes : The outcomes of these applications can include the synthesis of various pharmaceutical products .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O5/c16-12(14-4-2-1-3-5-14)9-6-10(13(17)18)8-11(7-9)15(19)20/h6-8,17-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDOEGHKIBCVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657441
Record name [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid

CAS RN

871332-78-4
Record name B-[3-Nitro-5-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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